molecular formula C10H20N2O B14155258 N,N-diethylpiperidine-1-carboxamide CAS No. 59486-99-6

N,N-diethylpiperidine-1-carboxamide

Cat. No.: B14155258
CAS No.: 59486-99-6
M. Wt: 184.28 g/mol
InChI Key: YYERFRCBHRNMTB-UHFFFAOYSA-N
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Description

N,N-diethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its various applications in scientific research and industry. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylpiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with diethylamine and a carboxylating agent such as phosgene or carbon dioxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-component reactions. These reactions can be catalyzed by ionic liquids, which offer advantages such as high yields, short reaction times, and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can activate signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis in cancer cells . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylpiperidine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

59486-99-6

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N,N-diethylpiperidine-1-carboxamide

InChI

InChI=1S/C10H20N2O/c1-3-11(4-2)10(13)12-8-6-5-7-9-12/h3-9H2,1-2H3

InChI Key

YYERFRCBHRNMTB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCCCC1

Origin of Product

United States

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